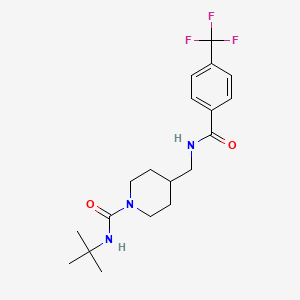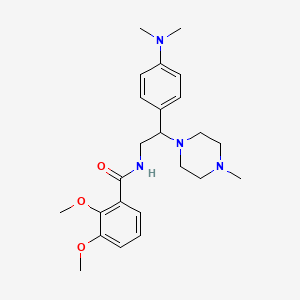![molecular formula C20H15ClN2OS2 B2527770 3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 392249-03-5](/img/structure/B2527770.png)
3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, is a chemical entity that appears to be related to a class of compounds with anxiolytic properties and potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chloro-substituted aromatic systems, carboxamide groups, and heterocyclic elements like thiazole and benzothiophene are common across the compounds studied in the papers.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate carboxyl chloride with an amine in the presence of a base such as triethylamine. For instance, the synthesis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was achieved by reacting 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline . This method suggests a possible synthetic route for the compound of interest, which would likely involve a similar condensation reaction between a chlorinated benzothiophene carboxyl chloride and a substituted thiazole amine.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by extensive intramolecular hydrogen bonding, as seen in the case of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . The presence of such hydrogen bonds can significantly influence the conformation and, consequently, the biological activity of the compound. Additionally, the crystallographic study of a structurally similar compound revealed a monoclinic system with specific cell parameters and space group, indicating a well-ordered crystalline structure .
Chemical Reactions Analysis
The chemical behavior of the compound would likely involve reactions typical of carboxamides and chlorinated aromatics. The carboxamide group could participate in hydrogen bonding and nucleophilic substitution reactions, while the chloro-substituted aromatic rings might undergo electrophilic aromatic substitution. The presence of a thiazole ring could also introduce additional reactivity, such as participation in metal-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their functional groups and molecular geometry. The intramolecular hydrogen bonds can affect the compound's solubility and melting point . The chloro and carboxamide groups could influence the compound's polarity and, therefore, its solubility in various solvents. The assay developed for the determination of a related compound in plasma by high-performance liquid chromatography (HPLC) indicates that these compounds can be analyzed in biological matrices, suggesting potential bioavailability and pharmacokinetic properties .
Scientific Research Applications
Synthesis and Antitumor Activity
- Antitumor Activity: A review on imidazole derivatives, closely related to the thiazole component, showed significant antitumor properties. Some compounds have even progressed through preclinical testing stages, highlighting the potential for the development of new antitumor drugs from similar structures (Iradyan, M. et al., 2009).
Chemical Synthesis and Structural Properties
- Novel Synthetic Routes: Research on the synthesis of novel substituted thiazolidinones provided insights into the reaction of chloral with substituted anilines, leading to a variety of structurally interesting compounds. This underscores the synthetic versatility and potential for creating diverse molecules for further evaluation (Issac, R. & Tierney, J., 1996).
Heterocyclic Compounds in Drug Development
- Heterocyclic Compound Synthesis: A paper on the synthesis of fused heterocycles from chalcogenadiazoles, which share structural motifs with the compound , demonstrates the importance of such structures in developing heterocyclic compounds with various applications, including pharmaceuticals (Petrov, M. & Androsov, D. A., 2013).
Pharmacological Evaluation
- Antioxidant and Anti-inflammatory Agents: The synthesis and evaluation of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities point towards the utility of structurally related compounds in developing new therapeutic agents (Raut, D. G. et al., 2020).
Future Directions
properties
IUPAC Name |
3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c1-11-7-8-13(9-12(11)2)15-10-25-20(22-15)23-19(24)18-17(21)14-5-3-4-6-16(14)26-18/h3-10H,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKGUIBNOGNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)
![[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2527689.png)
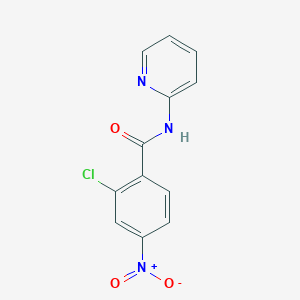
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527691.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-biphenyl-4-yl-ethanone](/img/structure/B2527693.png)
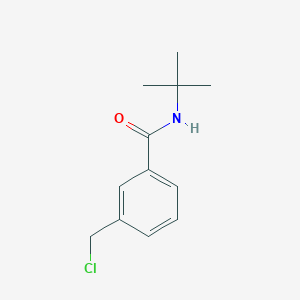
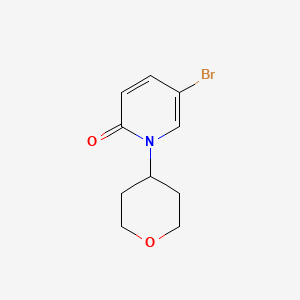
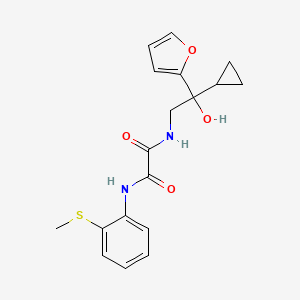
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2527698.png)
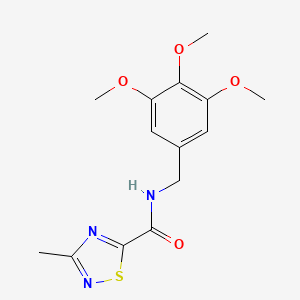
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2527702.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)
